Cas no 1311313-76-4 (2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate)

2,2,2-Trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate is a fluorinated piperidine derivative with a morpholine-substituted methyl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which combine a trifluoroethyl ester moiety with a morpholine-functionalized piperidine scaffold. The presence of the trifluoroethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety may contribute to improved solubility and binding interactions. Such derivatives are often explored as intermediates in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or serving as enzyme inhibitors. The compound's well-defined structure allows for precise modifications in drug discovery applications.
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate structure
1311313-76-4 structure
Product Name:2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate
CAS No:1311313-76-4
MF:C13H21F3N2O3
MW:310.312654256821
CID:5053443
Update Time:2026-02-28

2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate
    • NE28609
    • 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate
    • Inchi: 1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2
    • InChI Key: HCRMWWGTBNMZJJ-UHFFFAOYSA-N
    • SMILES: FC(COC(N1CCCC(C1)CN1CCOCC1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 346
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 344.1±42.0 °C at 760 mmHg
  • Flash Point: 161.9±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1311313-76-4)2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate
Order Number:A1050009
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:30
Price ($):369.0
Email:sales@amadischem.com

Additional information on 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate

Introduction to 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate (CAS No. 1311313-76-4)

2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1311313-76-4, belongs to a class of molecules that exhibit promising applications in drug discovery and development. The presence of a trifluoroethyl group and a morpholin-4-yl moiety in its molecular framework imparts distinct physicochemical characteristics, making it a valuable candidate for further exploration in medicinal chemistry.

The trifluoroethyl side chain is known for its ability to enhance lipophilicity and metabolic stability, which are critical factors in the design of bioavailable drugs. This modification can significantly influence the pharmacokinetic profile of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. On the other hand, the morpholin-4-yl group introduces a polar, basic nitrogen atom that can interact with biological targets through hydrogen bonding or ionic interactions. Such interactions are often pivotal in achieving high binding affinity and selectivity in drug-receptor interactions.

In recent years, there has been a growing interest in the development of novel piperidine-based scaffolds due to their prevalence in many bioactive molecules. The piperidine ring itself is a common pharmacophore found in various approved drugs, owing to its ability to adopt multiple conformations that can fit into binding pockets of biological macromolecules. The introduction of substituents such as the morpholin-4-yl-methyl group further diversifies the structural possibilities and functional potential of these compounds.

One of the most compelling aspects of 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate is its potential as a building block for more complex drug candidates. Researchers have leveraged similar molecular architectures to develop inhibitors targeting various therapeutic areas, including oncology, neurology, and inflammation. The combination of the trifluoroethyl group's lipophilic effects and the morpholin-4-yl group's polar interactions provides a balanced profile that can be fine-tuned through further chemical modifications.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate drug efficacy and selectivity. The fluorine atoms in the trifluoroethyl moiety can influence electronic properties, thereby affecting binding affinity and metabolic stability. This has led to an increased focus on synthesizing and characterizing fluorinated piperidine derivatives like 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate, which may exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the morpholin-4-yl-methyl group followed by carboxylation at the piperidine nitrogen position. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions may be employed to improve efficiency and selectivity. The final product is then subjected to rigorous analytical characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

In terms of biological activity, preliminary investigations suggest that 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate may exhibit interactions with specific enzymes or receptors relevant to certain diseases. For instance, its structural features could make it a potent inhibitor of kinases or other enzyme targets involved in cancer progression. Additionally, the morpholine ring's basicity might allow it to interact with acidic pockets in protein targets, making it a versatile scaffold for designing small-molecule drugs.

The pharmaceutical industry continues to explore novel chemical entities like 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate as part of their drug discovery pipelines. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into clinical applications. By leveraging cutting-edge synthetic methodologies and computational modeling tools, researchers can accelerate the process of identifying promising candidates for further development.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic potential. Investigating analogs with different substituents or exploring new synthetic routes could uncover additional biological activities or improved pharmacokinetic profiles. As our understanding of molecular recognition continues to evolve, compounds like 2,2,2-trifluoroethyl 3-[(morpholin-4-ylmethyl)piperidine-1-carboxylate] are likely to play a crucial role in the next generation of pharmaceutical innovations.

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Amadis Chemical Company Limited
(CAS:1311313-76-4)2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate
A1050009
Purity:99%
Quantity:1g
Price ($):369.0
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